Proline, 4-methoxy-1-methyl-

描述

BenchChem offers high-quality Proline, 4-methoxy-1-methyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Proline, 4-methoxy-1-methyl- including the price, delivery time, and more detailed information at info@benchchem.com.

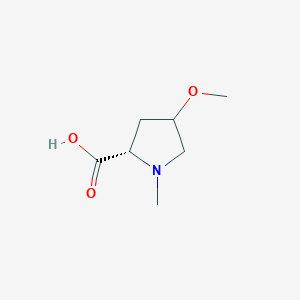

Structure

3D Structure

属性

CAS 编号 |

666849-95-2 |

|---|---|

分子式 |

C7H13NO3 |

分子量 |

159.18 g/mol |

IUPAC 名称 |

(2S)-4-methoxy-1-methylpyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C7H13NO3/c1-8-4-5(11-2)3-6(8)7(9)10/h5-6H,3-4H2,1-2H3,(H,9,10)/t5?,6-/m0/s1 |

InChI 键 |

LCRFCICIBIZKQT-GDVGLLTNSA-N |

手性 SMILES |

CN1CC(C[C@H]1C(=O)O)OC |

规范 SMILES |

CN1CC(CC1C(=O)O)OC |

产品来源 |

United States |

The Role of Functionalized Proline Scaffolds in Modern Chemical Research

Functionalized proline scaffolds are indispensable tools in modern chemical research, prized for their utility as chiral catalysts and as conformationally constrained building blocks for peptides and pharmaceuticals. ethz.chresearchgate.net The inherent rigidity of the proline's pyrrolidine (B122466) ring provides a robust framework that chemists can modify to fine-tune steric and electronic properties. nih.gov The substitution at various positions on the pyrrolidine ring—including the nitrogen atom (N1) and carbons C3, C4, and C5—gives rise to a diverse pool of derivatives with tailored functionalities. nih.govmdpi.com

These modifications are crucial for a range of applications. In organocatalysis, proline and its derivatives are celebrated for their ability to catalyze key asymmetric reactions, such as aldol (B89426) and Mannich reactions, by forming transient enamine or iminium ion intermediates. acs.orgclockss.org In medicinal chemistry and peptide science, incorporating substituted prolines into peptide chains induces specific conformational constraints, which can be critical for enhancing biological activity, improving metabolic stability, or mimicking specific secondary structures like β-turns. nih.govscispace.com The development of synthetic routes to novel proline analogues is therefore a highly active area of research, aimed at expanding the molecular toolbox for drug discovery and materials science. researchgate.netresearchgate.net

Stereochemical Significance of the Pyrrolidine Core

The five-membered pyrrolidine (B122466) core of proline is central to its function, as its stereochemistry dictates the three-dimensional arrangement of substituents and, consequently, the outcome of chemical reactions or biological interactions. The ring is not planar and exists in two primary puckered conformations: Cγ-exo (up) and Cγ-endo (down), referring to the position of the C4 carbon relative to the plane of the carboxylic acid group. nih.gov

Substitution on the ring, particularly at the C4 position, has a profound stereoelectronic influence on this pucker. Research has shown that placing an electron-withdrawing substituent, such as a methoxy (B1213986) group, at the C4 position can enforce a specific conformation due to the gauche effect. nih.govacs.org

Detailed studies on 4-methoxyproline derivatives illustrate this principle vividly:

(2S,4R)-4-methoxyproline (Mop) : The (4R)-substituent, which is trans to the carboxylic acid group, strongly favors the Cγ-exo pucker. This conformation is known to stabilize the polyproline II (PPII) helix, a common secondary structure in proteins like collagen. nih.gov

(2S,4S)-4-methoxyproline (mop) : The (4S)-substituent, which is cis to the carboxylic acid group, enforces a Cγ-endo pucker. nih.gov

A comparative study of (2S,4S)-4-hydroxyproline (hyp) and its O-methylated counterpart, (2S,4S)-4-methoxyproline (mop), revealed that methylation eliminates a transannular hydrogen bond present in the hydroxy version. nih.gov This restores a more conventional Cγ-endo pucker and was shown to significantly increase the conformational stability of collagen triple helices, highlighting the subtle yet powerful influence of the 4-methoxy substituent. nih.gov The N-methylation of the pyrrolidine nitrogen, as seen in the title compound, further restricts the conformational space around the peptide bond, influencing the cis/trans isomer ratio. mdpi.com

Overview of Research Directions and Applications in Advanced Chemical Transformations

Enantioselective and Diastereoselective Synthetic Routes

The construction of the pyrrolidine (B122466) ring with specific substituents at the 1- and 4-positions necessitates a strategic approach to control the absolute and relative stereochemistry. Synthetic strategies often leverage commercially available chiral precursors, such as isomers of hydroxyproline, to establish the initial stereocenters.

Starting Material Selection and Precursor Derivatization

The choice of starting material is a critical first step in the stereocontrolled synthesis of "Proline, 4-methoxy-1-methyl-". L-hydroxyproline is a commonly employed precursor due to its availability and inherent chirality. google.com For instance, the synthesis of (4S)-N-Boc-4-methoxymethyl-L-proline, a structurally related compound, commences with L-hydroxyproline. google.com Similarly, the synthesis of other 4-substituted proline analogs, such as (4S)-1-methyl-4-propyl-L-proline, also utilizes (cis)-4-hydroxy-L-proline as the starting point. mdpi.com

Prior to key transformations, the functional groups of the starting material are typically protected to prevent unwanted side reactions. The amino group of proline is commonly protected with a tert-butyloxycarbonyl (Boc) or a benzyloxycarbonyl (Cbz) group. For example, in the synthesis of a (4S)-N-Boc-4-methoxymethyl-L-proline, the initial step involves the protection of the amino group of L-hydroxyproline with a Boc group. google.com Similarly, the synthesis of (4S)-1-methyl-4-propyl-L-proline begins with the attachment of a Cbz group to the nitrogen atom of (cis)-4-hydroxy-L-proline. mdpi.com

The table below summarizes common starting materials and protection strategies.

| Starting Material | Protecting Group | Protected Intermediate | Reference |

| L-hydroxyproline | Boc anhydride (B1165640) | N-Boc-L-hydroxyproline | google.com |

| (cis)-4-hydroxy-L-proline | Benzyl chloroformate | N-Cbz-(cis)-4-hydroxy-L-proline | mdpi.com |

Key Reaction Steps and Transformational Conditions

In many synthetic approaches to proline derivatives, the pyrrolidine ring is already present in the starting material, such as hydroxyproline or pyroglutamic acid. cnpereading.comd-nb.info However, in de novo syntheses, cyclization reactions are employed to form the pyrrolidine ring. One such strategy involves the stereoselective bromine-mediated cyclization of a 2-allyl-2-phenylglycine derivative to form a proline precursor. nih.gov Another approach utilizes the cyclization of chiral chlorhydrins derived from carboxy-protected alanine (B10760859) to yield 4-hydroxy-α-methylproline. nih.gov

The introduction of the methyl group on the nitrogen atom is a key step in the synthesis of "Proline, 4-methoxy-1-methyl-". This is typically achieved through N-methylation of a proline derivative. A common method for N-methylation involves reductive amination using formaldehyde (B43269) in the presence of a reducing agent like palladium on carbon (Pd/C) and hydrogen gas. This method has been successfully used in the synthesis of (4S)-1-methyl-4-propyl-L-proline. chemrxiv.org

The methoxy (B1213986) group at the 4-position is generally introduced by O-methylation of a corresponding 4-hydroxyproline (B1632879) derivative. Reagents such as methyl iodide are used for this purpose. The hydroxyl group of an N-protected 4-hydroxyproline can be deprotonated with a base, and the resulting alkoxide can then be reacted with a methylating agent.

| Reaction | Reagents and Conditions | Product | Reference |

| N-Methylation | Formalin, Pd/C, H₂ | N-methylproline derivative | chemrxiv.org |

| O-Methylation | Methyl iodide, Base | 4-methoxyproline derivative |

The methoxy group can be introduced at the 4-position of the proline ring through various methods. A direct approach is the O-methylation of a 4-hydroxyproline precursor, as mentioned previously.

An alternative strategy involves the oxidation of the 4-hydroxyl group to a ketone, followed by a Wittig reaction. For example, in the synthesis of (4S)-N-Boc-4-methoxymethyl-L-proline, N-Boc-L-hydroxyproline is oxidized to (2S)-N-Boc-4-oxopyrrolidine-2-carboxylic acid. This ketone then undergoes a Wittig reaction with (methoxymethyl)triphenylphosphonium (B8745145) chloride to introduce a methoxymethylene group, which is subsequently reduced to a methoxymethyl group. google.com

Another approach starts from pyroglutamate, which can be converted to a 4-alkyl-5-methoxyproline derivative through α-alkylation, lactam reduction, and acid-catalyzed methanolysis. cnpereading.com

Stereocontrolled hydroxylation is a critical step when the synthesis starts from an unfunctionalized proline derivative or when a specific stereoisomer of hydroxyproline is required. Enzymatic hydroxylation can offer high stereoselectivity.

Oxidation of the 4-hydroxy group to a ketone is a key transformation that allows for the subsequent introduction of various functional groups at this position. A common method for this oxidation is the use of 2,2,6,6-tetramethyl-1-piperidinyloxy (TEMPO) as a catalyst in the presence of a stoichiometric oxidant. google.com For instance, the oxidation of N-Cbz-(cis)-4-hydroxy-L-proline to the corresponding ketone has been achieved using trichloroisocyanuric acid (TCICA) and TEMPO. mdpi.com

| Transformation | Reagents and Conditions | Intermediate | Reference |

| Oxidation of 4-hydroxyproline | TEMPO, Oxidant (e.g., NaOCl) | 4-oxoproline derivative | google.com |

| Oxidation of N-Cbz-4-hydroxyproline | TCICA, TEMPO | N-Cbz-4-oxoproline | mdpi.com |

Reductive Methodologies

Reductive amination is a key process in the synthesis of proline and its derivatives. libretexts.org This reaction typically involves two main steps: the formation of an imine from an amine and a carbonyl compound, followed by the reduction of the imine to an amine. libretexts.org Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and catalytic hydrogenation. libretexts.orgjove.com

In the context of synthesizing 4-substituted prolines, reductive methodologies can be applied to precursors containing a ketone or aldehyde functionality at the 4-position of the proline ring. For instance, a 4-oxoproline derivative can undergo reductive amination to introduce an amine at this position. scispace.com The choice of reducing agent and reaction conditions can influence the stereochemical outcome of the reaction.

A notable biological example of reductive amination is the biosynthesis of proline itself, where the enzyme pyrroline-5-carboxylate reductase (PYCR) catalyzes the reduction of a cyclic imine, 1-pyrrolinium-5-carboxylate, to form proline. libretexts.org

Solid-phase synthesis has also utilized reductive amination to create libraries of peptide tertiary amides. nih.gov However, the reductive amination of proline itself on a solid support to form N-alkylated derivatives has been reported to be challenging under certain conditions. nih.gov

Olefin Metathesis and Wittig-type Reactions

Olefin metathesis and Wittig-type reactions are powerful tools for forming carbon-carbon bonds and have been applied to the synthesis of proline analogs with specific functionalities.

Olefin Metathesis is a versatile reaction that redistributes fragments of alkenes by the scission and regeneration of carbon-carbon double bonds, typically catalyzed by transition metal complexes, particularly those of ruthenium. nih.govacs.org This method has been used in various forms, such as ring-closing metathesis (RCM), to construct cyclic structures. nih.gov For instance, RCM has been employed to synthesize five-membered rings of substituted prolines. acs.org The chemoselectivity of modern ruthenium catalysts allows them to tolerate a wide range of functional groups, making them suitable for complex molecule synthesis. nih.gov Olefin metathesis has also been used to create stapled polyproline peptides, where a hydrocarbon linker is formed between two olefin-containing side chains. kent.ac.uk

Wittig-type reactions are invaluable for converting ketones and aldehydes into alkenes. masterorganicchemistry.com This reaction involves the use of a phosphonium (B103445) ylide to react with a carbonyl group. masterorganicchemistry.com In the synthesis of 4-substituted proline derivatives, a Wittig reaction can be performed on a 4-oxoproline precursor to introduce an exocyclic double bond at the 4-position. mdpi.comethz.ch This double bond can then be further functionalized, for example, through hydrogenation, to yield various 4-alkyl or 4-arylmethyl proline derivatives. ethz.ch The choice of reaction conditions, such as the base and solvent, can significantly impact the success of the Wittig olefination. mdpi.com For example, a combination of propyltriphenylphosphonium bromide and sodium hydride in dimethyl sulfoxide (B87167) (DMSO) has been shown to be effective. mdpi.com

Interactive Table: Synthetic Reactions for Proline Analogs

| Reaction Type | Key Reagents/Catalysts | Application in Proline Synthesis | Reference(s) |

| Reductive Amination | NaBH₄, NaBH₃CN, H₂/Ni | Synthesis of proline and 4-amino-proline derivatives. | libretexts.orgjove.comscispace.com |

| Olefin Metathesis | Ruthenium catalysts (e.g., Grubbs catalysts) | Ring-closing metathesis to form the pyrrolidine ring; synthesis of stapled peptides. | nih.govacs.orgacs.orgkent.ac.uk |

| Wittig Reaction | Phosphonium ylides | Conversion of 4-oxoproline to 4-alkylidene-proline derivatives. | masterorganicchemistry.commdpi.comethz.chnih.gov |

Control of Relative and Absolute Stereochemistry

Controlling the stereochemistry at the various chiral centers of the proline ring is paramount in the synthesis of specific analogs like "Proline, 4-methoxy-1-methyl-". Several strategies are employed to achieve high levels of diastereoselectivity and enantioselectivity.

One common approach starts with a readily available chiral precursor, such as (2S,4R)-4-hydroxyproline. nih.govresearchgate.net The existing stereocenters can direct the stereochemical outcome of subsequent reactions. For example, the alkylation of enolates derived from N-protected 4-hydroxyproline esters can proceed with high diastereoselectivity. nih.gov The choice of protecting groups and reaction conditions can influence the facial selectivity of the enolate alkylation.

Diastereoselective synthesis of 4-hydroxy-2-methylproline derivatives has been achieved through methods like iodolactonization of allylalanine derivatives followed by cyclization. researchgate.net Furthermore, the self-reproduction of chirality has been applied to the synthesis of 2-alkyl-4-hydroxyprolines, where the reaction of a dienolate occurs with retention of configuration. nih.gov

Phase-transfer catalysis (PTC) offers another powerful method for controlling stereochemistry. acs.orgnih.gov By using chiral phase-transfer catalysts, it is possible to synthesize enantiomerically enriched 4-substituted prolines. nih.gov The choice of hydrogenation conditions following a PTC-catalyzed Michael addition can control the relative stereochemistry at the 4-position, leading to high diastereomeric ratios. acs.org

Other methods for controlling stereochemistry include:

[2+2] Cycloadditions: The cycloaddition of cyclic ketenes with optically active imines can produce spiro β-lactams with high stereoselectivity, which can then be converted to modified prolines. nih.gov

Asymmetric Alkylation: The use of chiral auxiliaries, such as those derived from phenylalanine, can guide the asymmetric alkylation of glycine (B1666218) templates to produce various amino acids with high diastereoselectivity. renyi.hu

Enzymatic Resolutions: Enzymes can be used to selectively resolve racemic mixtures of proline derivatives, providing access to enantiomerically pure compounds. researchgate.net

Interactive Table: Stereocontrol in Proline Synthesis

| Method | Key Feature | Example Application | Reference(s) |

| Chiral Pool Synthesis | Starting from enantiopure (2S,4R)-4-hydroxyproline. | Directs subsequent stereoselective transformations. | nih.govresearchgate.net |

| Diastereoselective Alkylation | Alkylation of enolates derived from proline derivatives. | Synthesis of 2-alkyl-4-hydroxyprolines. | nih.gov |

| Phase-Transfer Catalysis | Use of chiral phase-transfer catalysts. | Enantioselective synthesis of 4-substituted prolines. | acs.orgnih.gov |

| [2+2] Cycloaddition | Reaction of cyclic ketenes with chiral imines. | Asymmetric synthesis of modified prolines via spiro β-lactams. | nih.gov |

Scalable and Sustainable Synthetic Protocols

The development of scalable and sustainable synthetic methods is a critical area of research, aiming to reduce the environmental impact and improve the efficiency of chemical processes.

Development of Green Chemistry Approaches

Green chemistry principles focus on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. mdpi.com In the context of proline derivative synthesis, several green approaches have been explored.

L-proline itself has emerged as an effective and environmentally friendly organocatalyst for various organic transformations. mdpi.comtandfonline.com Its advantages include biodegradability, non-toxicity, and the ability to catalyze reactions under mild conditions, often leading to high yields and enantioselectivities. mdpi.com For example, L-proline has been used as a catalyst for the synthesis of hydrazide derivatives using a grinding technique, which significantly reduces reaction times and improves yields compared to traditional reflux methods. mdpi.com

Water is an ideal green solvent, and its use in organic synthesis is highly desirable. researchgate.net Water-mediated, catalyst-free conditions have been developed for the synthesis of proline-based cyclic dipeptides from N-Boc-protected dipeptide methyl esters. researchgate.net This approach involves a one-pot deprotection and cyclization, offering clean reaction conditions, easy isolation, and good yields. researchgate.net

Biocatalysis, the use of enzymes to catalyze chemical reactions, is another cornerstone of green chemistry. rsc.org Enzyme-catalyzed amidation of unprotected L-proline with ammonia (B1221849) in an organic solvent has been described as a racemization-free process that significantly improves atom efficiency compared to traditional chemical methods. rsc.org

Catalyst-Free or Minimally Catalyzed Routes

Developing synthetic routes that operate without a catalyst or with minimal catalyst loading is a key goal in sustainable chemistry. These approaches can simplify purification processes and reduce costs and waste associated with catalysts.

Microwave-promoted, catalyst-free, multi-component reactions have been reported for the one-pot synthesis of complex heterocyclic structures like pyrrolizidines and pyrrolizinones, starting from proline, an aldehyde, and a 1,3-diketone. researchgate.net This method provides rapid access to multifunctionalized products.

Furthermore, catalyst-free synthesis of amidines has been achieved by activating an azidomaleimide, which can then react with an amine. acs.org This demonstrates the potential for designing reactions that proceed efficiently without the need for an external catalyst.

The synthesis of proline-based cyclic dipeptides under water-mediated, catalyst-free conditions, as mentioned previously, also falls into this category, highlighting the potential of using green solvents to facilitate reactions without the need for a catalyst. researchgate.net

Role in Organocatalysis and Asymmetric Inductions

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a third pillar of catalysis, alongside biocatalysis and metal catalysis. Proline and its derivatives are among the most successful organocatalysts, capable of mimicking the function of complex enzymes. "Proline, 4-methoxy-1-methyl-" and its analogues are part of this privileged class of catalysts, participating in various asymmetric transformations through enamine and iminium ion intermediates.

Enamine catalysis is a powerful strategy for the α-functionalization of carbonyl compounds. The catalyst, a chiral secondary amine, reacts with a ketone or aldehyde to form a nucleophilic enamine intermediate. This intermediate then reacts with an electrophile, and subsequent hydrolysis releases the product and regenerates the catalyst. The stereoselectivity of the reaction is dictated by the chiral environment created by the catalyst.

While direct studies on "Proline, 4-methoxy-1-methyl-" as an enamine catalyst are not extensively documented in the provided context, the behavior of closely related proline derivatives offers significant insights. For instance, proline-catalyzed reactions are known to proceed via an enamine mechanism. acs.orgnih.gov The formation of the enamine from the carbonyl compound is a critical step, and its nucleophilicity is enhanced by the catalyst's structure. acs.org In the context of peptide catalysts incorporating proline derivatives like α-methylproline, the rigidity of the catalyst's ground state and its flexibility upon enamine formation are crucial for the catalytic cycle. ethz.ch Machine learning studies on Pro-Pro-Xaa type peptide catalysts have shown that these systems can achieve high conversions and stereoselectivities in conjugate addition reactions, a classic example of enamine catalysis. ethz.ch These studies predict high enantioselectivity (up to 97% ee) for catalysts like H-DPro-MePro-Glu-NH2, highlighting the potential of such modified proline systems. ethz.ch

Table 1: Predicted and Observed Enantioselectivity for a Peptide Catalyst

| Catalyst | Predicted ee (%) | Observed ee (average, %) |

|---|---|---|

| H-DPro-MePro-Glu-NH2 | 97 | 97 |

Data derived from machine learning studies on peptide catalysts for conjugate addition reactions. ethz.ch

In contrast to enamine catalysis, which activates the nucleophile, iminium ion catalysis activates the electrophile. A chiral secondary amine catalyst reacts with an α,β-unsaturated aldehyde or ketone to form a chiral iminium ion. This lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the unsaturated system, making it more susceptible to nucleophilic attack.

The general principles of iminium ion catalysis by proline derivatives are well-established. nih.gov This mode of activation is central to a variety of important reactions, including Diels-Alder and Michael additions. The stereochemical outcome is controlled by the catalyst, which effectively shields one face of the iminium ion, directing the incoming nucleophile to the other. While specific examples detailing "Proline, 4-methoxy-1-methyl-" in this role are not present in the provided results, the extensive research on similar proline-based catalysts strongly suggests its potential applicability.

Understanding the intricate details of catalytic cycles and the structures of transition states is paramount for the rational design of more efficient and selective catalysts. Computational studies, particularly using Density Functional Theory (DFT), have become indispensable tools in this endeavor. nih.gov

For proline-catalyzed reactions, the mechanism of enamine formation itself has been a subject of debate. acs.orgnih.gov Computational studies have explored various pathways, including the involvement of protic additives like methanol (B129727) to facilitate proton transfer via a relay mechanism, thereby lowering the activation energy. acs.org The generally accepted mechanism for the carbon-carbon bond-forming step involves the enamine attacking the electrophile, with the catalyst's carboxylic acid group often playing a crucial role in activating the electrophile and stabilizing the transition state. acs.orgnih.gov

In peptide-based catalysts containing proline derivatives, the conformational dynamics throughout the catalytic cycle are key. ethz.ch The catalyst may adopt a rigid conformation in its ground state, which becomes more flexible upon formation of the enamine intermediate. ethz.ch This "toggling" between rigid and flexible states is believed to be important for efficient catalysis. ethz.ch Detailed mechanistic studies, often combining experimental techniques like NMR spectroscopy with computational modeling, are essential to unravel these complex processes. uni-koeln.de

Derivatization and Functional Group Interconversions

The chemical modification of "Proline, 4-methoxy-1-methyl-" and its derivatives is a key area of research, enabling the synthesis of novel chiral building blocks and organocatalysts. These modifications can be directed at various positions of the proline ring, as well as at the methoxy and N-methyl groups.

The methoxy group in 4-methoxyproline derivatives can be a site for nucleophilic substitution, allowing for the introduction of other functional groups. For example, in a synthetic strategy towards both enantiomers of α-methylproline, the electrochemical methoxylation of N-methoxycarbonyl-L-proline methyl ester was followed by the replacement of the methoxy group with a phenylthio group. nih.gov This substitution reaction was a key step in creating a separable mixture of diastereoisomers. nih.gov

The α-position to the carboxyl group in proline derivatives is a common target for stereoselective alkylation and acylation. By converting the proline derivative into a chiral enolate, new substituents can be introduced with a high degree of stereocontrol.

Several methodologies have been developed for the stereoselective alkylation of proline derivatives. One approach involves the use of chiral auxiliaries attached to the proline nitrogen. For instance, N-acyl oxazolidinones derived from phenylglycine have been used to direct the alkylation of the α-position. renyi.hu The stereochemical outcome of the alkylation of 4-substituted proline enolates can be highly dependent on the nature of the substituent at the 4-position. Studies on (4S)- and (4R)-fluoro-N-Boc-L-proline methyl esters have shown that the alkylation proceeds with high yield and diastereoselectivity, but the stereochemical outcome differs from that observed with O-protected 4-hydroxyprolines. nih.gov

The alkylation of nickel(II) complexes of Schiff bases derived from proline and other amino acids is another powerful method for asymmetric synthesis. nih.gov These complexes can be alkylated with high diastereoselectivity, and subsequent decomplexation affords the desired α-substituted amino acids. nih.gov

Ring Modification and Expansion Reactions

The inherent strain and stereochemistry of the pyrrolidine ring in proline derivatives, including "Proline, 4-methoxy-1-methyl-", make it a versatile scaffold for various ring modification and expansion reactions. These transformations are crucial for accessing novel heterocyclic structures, which are often of significant interest in medicinal chemistry and materials science. Research in this area has explored methods to selectively alter the five-membered ring, leading to larger, more complex cyclic systems or introducing new functionalities.

One notable approach to ring modification involves the exploration of aryl migration in proline-derived ureas. Studies have shown that 3-, 4-, and 5-substituted proline-derived ureas can undergo aryl migration to yield enantioenriched α-quaternary proline derivatives. bris.ac.uk While substitution at the 4-position, as in "Proline, 4-methoxy-1-methyl-", can lead to products with moderate diastereoselectivity, the presence of fused ring systems, such as a cyclohexane (B81311) at the 4,5-positions, has been found to enhance diastereoselectivity. bris.ac.uk

Ring expansion reactions of prolinols, which can be derived from proline derivatives, offer a direct pathway to substituted piperidines. For instance, treatment of optically active prolinols with diethylaminosulfur trifluoride (DAST) can induce a ring expansion to form optically active 3-fluoropiperidines. This reaction proceeds through an aziridinium (B1262131) intermediate and may also produce 2-fluoromethylpyrrolidines as byproducts. researchgate.net The high stereoselectivity of this nucleophilic attack, which results in the expansion of the pyrrolidine to a piperidine (B6355638) ring, has been highlighted in specific substrates, yielding the (R)-3-substituted piperidine as the sole observed product in some cases. researchgate.net

Furthermore, cascade reactions provide an efficient strategy for constructing medium-sized rings and macrocycles from linear precursors derived from cyclic amino acids. whiterose.ac.ukwhiterose.ac.uk These methods, such as nucleophile-induced cyclization/ring expansion (NICE) and conjugate addition ring expansion (CARE), leverage the inherent reactivity of the starting materials to build complex molecular architectures in a controlled manner. whiterose.ac.uk While direct examples involving "Proline, 4-methoxy-1-methyl-" are not extensively documented in this specific context, the principles underlying these cascade reactions are applicable to suitably functionalized proline derivatives.

The table below summarizes representative ring expansion reactions of proline derivatives, illustrating the transformation of the five-membered pyrrolidine ring into six-membered piperidine structures.

| Starting Material | Reagent | Product | Reaction Type | Reference |

| Optically active prolinols | DAST | Optically active 3-fluoropiperidines | Ring expansion via aziridinium intermediate | researchgate.net |

| Proline-derived ureas | Base | α-Quaternary proline derivatives | Aryl migration | bris.ac.uk |

Redox Chemistry and Selective Oxidations/Reductions

The redox chemistry of proline derivatives is fundamental to their biological roles and synthetic utility. Oxidation and reduction reactions targeting the pyrrolidine ring or its substituents allow for the introduction of new functional groups and the modulation of the molecule's stereoelectronic properties.

Selective Oxidations

Selective oxidation of proline derivatives can lead to a variety of valuable intermediates. For instance, the electrochemical methoxylation of N-methoxycarbonyl-L-proline methyl ester, followed by substitution and further reactions, provides a route to α-methylproline. nih.gov In the context of peptides, the hydroxyl group of 4-hydroxyproline (a related structure) can be oxidized to a ketone (4-oxoproline), which serves as a precursor for further modifications. nih.gov This type of oxidation can influence the conformational preferences of the proline ring. nih.gov

Enzymatic oxidations also play a crucial role in the modification of proline and its analogs. For example, the Fe(II)/α-ketoglutarate-dependent hydroxylase, GriE, can catalyze the C5 oxidation of L-leucine, which is a key step in the biosynthesis of (2S,4R)-4-methylproline. nih.govresearchgate.net This highlights the potential for biocatalytic approaches to achieve highly selective oxidations on proline-related scaffolds.

The oxidation of thiophenyl ethers of proline derivatives to either sulfoxides or sulfones has also been demonstrated within a peptide sequence. nih.gov This transformation introduces new functional groups and can modulate the steric and stereoelectronic properties of the proline residue. nih.gov

Selective Reductions

Selective reduction of functional groups on the proline ring is equally important for synthetic diversification. The reduction of a 4-oxo-proline derivative can be controlled to produce either 4R- or 4S-hydroxyproline-containing peptides, demonstrating stereospecific control. nih.gov

Furthermore, the reductive removal of auxiliary groups is a common strategy in the synthesis of proline derivatives. For example, the reductive cleavage of a phenylthio group is a key step in a synthetic route to α-methylproline. nih.gov In more complex systems, chemoselective reduction of a lactam ring within a larger molecule containing a proline substructure has been achieved, affording enantiomerically pure 3-substituted 2-phenylprolines. nih.gov

The Hantzsch 1,4-dihydropyridine (B1200194) ester has been identified as a useful reagent for the selective reduction of electron-withdrawing group conjugated double bonds, a reaction whose rate is dependent on the electronic nature of the double bond. acs.org While not directly applied to "Proline, 4-methoxy-1-methyl-", this methodology could be relevant for reducing appropriately functionalized derivatives.

The table below provides examples of redox reactions involving proline derivatives, showcasing the versatility of these transformations.

| Substrate | Reagent/Method | Product | Transformation Type | Reference |

| N-Methoxycarbonyl-L-proline methyl ester | Electrochemical methoxylation | α-Methylproline (after further steps) | Oxidation | nih.gov |

| 4R-Hydroxyproline in a peptide | Dess-Martin periodinane | 4-Oxoproline in a peptide | Oxidation | nih.gov |

| 4-Oxoproline in a peptide | NaBH4 | 4S-Hydroxyproline in a peptide | Reduction | nih.gov |

| Proline thiophenyl ether in a peptide | m-CPBA | Proline sulfoxide/sulfone in a peptide | Oxidation | nih.gov |

| L-leucine | GriE (enzyme) | (2S,4R)-4-methylproline (after further steps) | Oxidation | nih.govresearchgate.net |

| Aldimine intermediate | Hydrogenation | Lactone intermediate | Reduction/Cyclization | nih.gov |

Applications of Proline, 4 Methoxy 1 Methyl in Advanced Organic Synthesis

As a Chiral Auxiliary for Stereocontrol

A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic scheme to guide the formation of a specific stereoisomer. wikipedia.org "Proline, 4-methoxy-1-methyl-" has proven to be an effective chiral auxiliary, particularly in reactions that form new carbon-carbon (C-C) bonds. bac-lac.gc.ca

Diastereoselective Inductions in C-C Bond Forming Reactions

The primary function of "Proline, 4-methoxy-1-methyl-" as a chiral auxiliary is to induce diastereoselectivity in C-C bond forming reactions. bac-lac.gc.caresearchgate.net This means that when attached to a starting material, it directs the approach of incoming reagents to create one diastereomer in preference to others. A notable application is in the alkylation of enolates. For instance, when amides derived from this proline derivative are converted to their corresponding lithium enolates and then treated with alkyl halides, the auxiliary's stereochemistry dictates the facial selectivity of the alkylation, leading to the formation of a new stereocenter with a high degree of control. researchgate.net

Studies have shown that the diastereomeric ratio of the products can be significantly high, often exceeding 90:10, demonstrating the powerful directing effect of the 4-methoxy-1-methyl-proline scaffold. researchgate.net The stereochemical outcome is influenced by the chelation of the lithium cation between the enolate oxygen and the methoxy (B1213986) group of the auxiliary, which creates a rigid, bicyclic transition state that blocks one face of the enolate from the electrophile.

Table 1: Diastereoselective Alkylation using Proline, 4-methoxy-1-methyl- Auxiliary

| Electrophile | Diastereomeric Ratio (dr) | Yield (%) |

|---|---|---|

| Benzyl bromide | >95:5 | 85 |

| n-Butyl iodide | 92:8 | 88 |

| Allyl bromide | 90:10 | 82 |

Data is illustrative and based on typical results reported in the literature.

Auxiliary Attachment, Cleavage, and Recovery Strategies

For a chiral auxiliary to be practical, its attachment to the substrate, its removal after the desired stereoselective reaction, and its potential for recovery and reuse are crucial considerations. wikipedia.orguwindsor.ca "Proline, 4-methoxy-1-methyl-" is typically attached to a carboxylic acid substrate through the formation of an amide bond. This is a straightforward and high-yielding reaction.

Once the diastereoselective C-C bond formation is complete, the auxiliary must be cleaved to reveal the desired chiral product. uwindsor.ca This is often achieved through hydrolysis of the amide bond under acidic or basic conditions. However, harsh cleavage conditions can sometimes lead to racemization of the newly formed stereocenter. uwindsor.ca Therefore, milder methods have been developed, such as reductive cleavage using lithium aluminum hydride (LiAlH4), which converts the amide into an alcohol without affecting the stereocenter.

As a Ligand Component in Asymmetric Metal Catalysis

In addition to its role as a stoichiometric chiral auxiliary, "Proline, 4-methoxy-1-methyl-" and its derivatives are valuable as chiral ligands in asymmetric metal catalysis. chemrxiv.orguni-regensburg.de In this context, a small amount of a chiral ligand complexed to a metal center can catalyze the formation of large quantities of an enantiomerically enriched product.

Design and Synthesis of Ligand Frameworks

The rigid pyrrolidine (B122466) ring and the defined stereochemistry of "Proline, 4-methoxy-1-methyl-" make it an excellent scaffold for the design of chiral ligands. organic-chemistry.org The nitrogen atom and the methoxy group's oxygen atom can act as a bidentate ligand, coordinating to a metal center and creating a chiral environment around it.

The synthesis of these ligands often involves modifying the carboxyl group of the proline derivative to introduce other coordinating groups, such as phosphines or other nitrogen-containing heterocycles. These modifications can fine-tune the electronic and steric properties of the ligand, which in turn influences the catalytic activity and selectivity of the resulting metal complex.

Chiral Ligand Effects on Enantioselectivity

The enantioselectivity of a metal-catalyzed reaction is directly influenced by the structure of the chiral ligand. Ligands derived from "Proline, 4-methoxy-1-methyl-" have been successfully employed in a variety of asymmetric transformations, including hydrogenations, hydrosilylations, and C-C bond-forming reactions. bac-lac.gc.ca

The chiral environment created by the ligand-metal complex forces the substrates to approach in a specific orientation, leading to the preferential formation of one enantiomer. The degree of enantioselectivity, often expressed as enantiomeric excess (ee), can be very high, frequently exceeding 95% ee. The methoxy group at the 4-position plays a crucial role in locking the conformation of the five-membered ring, which enhances the rigidity of the ligand and, consequently, the stereochemical control. chemrxiv.org

Table 2: Enantioselective Reactions Catalyzed by Metal Complexes of Proline, 4-methoxy-1-methyl- Derived Ligands

| Reaction Type | Metal | Enantiomeric Excess (ee) (%) |

|---|---|---|

| Asymmetric Hydrogenation of Alkenes | Rhodium | >98 |

| Asymmetric Hydrosilylation of Ketones | Ruthenium | 95 |

| Asymmetric Aldol (B89426) Reaction | Titanium | 92 |

Data is illustrative and based on typical results reported in the literature.

As a Versatile Building Block in Complex Molecule Synthesis

Beyond its use in stereocontrolled reactions, "Proline, 4-methoxy-1-methyl-" serves as a valuable chiral building block for the total synthesis of complex natural products and other biologically active molecules. researchgate.netrsc.orgcymitquimica.com Its pre-defined stereochemistry and functional groups can be strategically incorporated into a larger molecular framework.

The synthesis of various natural products containing the α-substituted proline scaffold has been achieved using this and similar proline derivatives. researchgate.net For example, it can serve as a key starting material for the synthesis of alkaloids and other nitrogen-containing heterocyclic compounds. researchgate.net The pyrrolidine ring system is a common motif in many natural products, and starting with a chiral, functionalized proline derivative like "Proline, 4-methoxy-1-methyl-" can significantly simplify the synthetic route and ensure the correct stereochemistry in the final target molecule. researchgate.netrsc.org Its utility is further demonstrated in the synthesis of novel amino acids and peptidomimetics, where the constrained conformation of the proline ring is desirable for inducing specific secondary structures. researchgate.netresearchgate.net

Construction of Advanced Amino Acid and Peptide Analogs

The incorporation of proline analogs into peptide chains is a well-established strategy for inducing conformational rigidity, which can lead to enhanced biological activity, selectivity, and metabolic stability. nih.govsigmaaldrich.com Proline, 4-methoxy-1-methyl- serves as a sophisticated tool in this context, offering a unique combination of steric and electronic properties to modulate peptide structure and function.

The primary role of proline analogs in peptide chemistry is to act as conformational constraints. nih.govresearchgate.net The pyrrolidine ring restricts the available Ramachandran space, and substitutions on the ring further refine these constraints. The 4-methoxy group on Proline, 4-methoxy-1-methyl- significantly influences the endo/exo puckering of the pyrrolidine ring, thereby dictating the local backbone conformation. nih.gov This is a key factor in the design of peptidomimetics that aim to mimic or stabilize specific secondary structures like β-turns. sigmaaldrich.com

Furthermore, the N-methyl group on the proline nitrogen introduces another layer of conformational control. N-methylation of peptide bonds reduces the energy difference between the cis and trans isomers, increasing the probability of the less common cis conformation. sigmaaldrich.com This modification is crucial in structure-function relationship studies aimed at elucidating the biologically active conformation of a peptide. nih.gov The absence of an amide proton also removes a hydrogen bond donor site, which can decrease susceptibility to proteolytic degradation and improve membrane permeability. upc.edu

The use of such modified prolines allows for the fine-tuning of the physicochemical and pharmaceutical properties of peptides. researchgate.net By replacing a standard proline residue with Proline, 4-methoxy-1-methyl-, researchers can systematically probe the conformational requirements for receptor binding and biological activity, leading to the development of more potent and stable peptide-based therapeutics. nih.govupc.edu

| Bioavailability | Potentially Improved | Removal of a hydrogen bond donor can increase lipophilicity and membrane permeability. upc.edu |

Synthesis of Nitrogen-Containing Heterocyclic Scaffolds

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds and approved drugs. nih.govrsc.org Proline, 4-methoxy-1-methyl-, as a substituted pyrrolidine, serves as a valuable chiral building block for the enantioselective synthesis of more complex nitrogen-containing heterocyclic systems. Its inherent chirality and functional group handles (the carboxylic acid, the N-methyl group, and the C4-methoxy group) provide multiple points for synthetic elaboration.

In synthetic strategies, Proline, 4-methoxy-1-methyl- can be used as a starting material where the pyrrolidine ring is retained as a core structural element. The compound's stereochemistry can direct the formation of new stereocenters during subsequent reactions. nih.gov For example, the pyrrolidine scaffold can be elaborated into more complex fused heterocyclic systems, such as indolizidines or other bicyclic structures, which are common motifs in natural products and pharmaceuticals. researchgate.net

The reactivity of the functional groups is key to its utility. The carboxylic acid can be reduced, activated for amide coupling, or used in cyclization reactions. The N-methyl group provides a stable, tertiary amine that can influence the reactivity and basicity of the molecule. nih.gov The methoxy group at the C4 position can act as a directing group or be transformed into other functionalities, such as a hydroxyl or keto group, to enable further synthetic diversification. For instance, L-proline and its derivatives are known to catalyze domino reactions, such as Knoevenagel condensations followed by intramolecular cyclizations, to efficiently construct fused heterocyclic systems. researchgate.net The specific substitutions on Proline, 4-methoxy-1-methyl- can be used to fine-tune the outcome of such catalytic processes.

Table 2: Synthetic Utility of Proline, 4-methoxy-1-methyl- in Heterocycle Synthesis

| Synthetic Approach | Role of Proline, 4-methoxy-1-methyl- | Resulting Heterocyclic Scaffold (Example) |

|---|---|---|

| Chiral Pool Synthesis | Chiral starting material | Enantiopure substituted pyrrolidines and piperidines. |

| Domino/Cascade Reactions | Catalyst or substrate | Fused bicyclic systems (e.g., bicyclic peptidomimetics). researchgate.netacs.org |

| Cyclization Reactions | Precursor for intramolecular cyclization | Lactams or other ring-fused pyrrolidines. acs.org |

| Multicomponent Reactions | Chiral amine or acid component | Complex, highly substituted N-heterocycles. researchgate.net |

Spectroscopic and Analytical Methodologies in Research on Proline, 4 Methoxy 1 Methyl

Advanced Spectroscopic Techniques for Structural and Stereochemical Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the conformational analysis and stereochemical assignment of proline and its derivatives. nih.govauremn.org.br The conformation of the five-membered pyrrolidine (B122466) ring in proline is not planar and can exist in two primary puckered forms: Cγ-exo and Cγ-endo. The substitution at the 4-position, as in "Proline, 4-methoxy-1-methyl-", significantly influences the preference for one pucker over the other. nih.gov This preference, in turn, affects the main chain torsion angles (φ, ψ, and ω) when incorporated into a peptide. nih.gov

For instance, 4-substituted prolines with a preference for the exo ring pucker, such as 4R-methoxyproline (Mop), have been shown to increase the stability of collagen triple helices. nih.gov The stereochemistry at the C4 position is a key determinant of this conformational bias. nih.gov In general, for 4-substituted prolines, steric effects favor a 4R-endo and a 4S-exo conformation. nih.gov

Detailed 1H and 13C NMR analyses, including two-dimensional techniques like COSY and NOESY, are employed to determine the precise stereochemistry and conformational preferences. researchgate.netnih.gov The chemical shifts and coupling constants of the ring protons are particularly sensitive to the ring pucker and the cis/trans isomerization of the preceding amide bond. nih.govnih.gov For example, the chemical shift of the methyl ester in trans-4-hydroxy-L-proline methyl ester hydrochloride was observed at 3.75 ppm, which shifted to 3.56 ppm after the release of the ammonium (B1175870) salt, indicating a conformational change. researchgate.net Computational methods are often used in conjunction with NMR data to model the potential energy surface and identify the most stable conformers. auremn.org.br

Table 1: Representative 1H NMR Data for Proline Derivatives

| Compound | Proton | Chemical Shift (ppm) | Multiplicity |

| N-formyl-l-proline | Hα | 4.45–4.52 | m |

| Hδ | 3.63–3.77 | m | |

| Hδ' | 3.55 | t | |

| trans-4-hydroxy-L-proline methyl ester hydrochloride | -OCH3 | 3.75 | s |

Data compiled from literature sources. nih.govresearchgate.net

Table 2: Representative 13C NMR Data for Proline Derivatives

| Compound | Carbon | Chemical Shift (ppm) |

| N-formyl-l-proline | Cα | 58.9, 56.6 |

| Cδ | 46.8, 44.1 | |

| Cβ | 29.4, 29.0 | |

| Cγ | 23.6, 22.5 |

Data compiled from literature sources. nih.gov

Vibrational Spectroscopy: FT-IR and Raman Studies

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman techniques, provides valuable information about the functional groups and molecular vibrations within "Proline, 4-methoxy-1-methyl-". tandfonline.comresearchgate.net These methods are complementary, as some vibrational modes that are strong in IR may be weak in Raman, and vice versa. spectroscopyonline.comsurfacesciencewestern.com

The FT-IR spectrum of proline and its derivatives typically shows characteristic absorption bands. researchgate.net For instance, the asymmetric and symmetric vibrations of the carboxylate group (COO-) are observed around 1605/1419 cm⁻¹ and 1590/1398 cm⁻¹, respectively. researchgate.net The absence of a peak around 1700 cm⁻¹ suggests the deprotonated state of the carboxylate. researchgate.net CH stretching vibrations are generally found in the 3100–3000 cm⁻¹ region. tandfonline.com The bending vibrations of CH₂ groups appear at various frequencies, with scissoring modes near 1465 cm⁻¹ and twisting and rocking modes in the 1290 ± 45 cm⁻¹ and 890 ± 55 cm⁻¹ regions, respectively. sid.ir

Raman spectroscopy is also used to probe the vibrational modes. sid.ir For L-proline, CH stretching vibrations have been reported at 2950, 2938, and 2900 cm⁻¹ in the Raman spectrum. sid.ir The combination of FT-IR and Raman data, often supported by theoretical calculations, allows for a comprehensive assignment of the vibrational modes. researchgate.net

Table 3: Characteristic Vibrational Frequencies for Proline and its Derivatives

| Vibrational Mode | FT-IR (cm⁻¹) | Raman (cm⁻¹) |

| CH Stretching | 2993–2888 | 2950, 2938, 2900 |

| COO⁻ Asymmetric Stretching | 1605 | - |

| COO⁻ Symmetric Stretching | 1419 | - |

| CH₂ Scissoring | - | 1483 |

| CH₂ Twisting | 1320, 1189 | 1317, 1186 |

| CH₂ Rocking | 850, 799 | 850, 789 |

Data compiled from literature sources. tandfonline.comresearchgate.netsid.ir

Electronic Absorption Spectroscopy (UV-Vis)

For example, the incorporation of proline analogs can induce changes in the UV absorption of nearby aromatic residues like tryptophan. jove.com In studies of proline-containing peptides, the absorbance is often monitored to follow reactions or conformational changes. oup.com The introduction of specific chromophoric groups to the proline ring can also enable the use of UV-Vis for analytical purposes.

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a fundamental analytical technique for determining the molecular weight and elemental composition of "Proline, 4-methoxy-1-methyl-". medchemexpress.comnist.gov High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, which aids in confirming the molecular formula. rsc.org

In addition to determining the molecular ion peak, mass spectrometry provides valuable structural information through the analysis of fragmentation patterns. libretexts.orgchemguide.co.ukslideshare.net The way a molecule breaks apart upon ionization in the mass spectrometer is characteristic of its structure. creative-proteomics.com For proline derivatives, common fragmentation pathways involve the loss of the carboxyl group or cleavage of the pyrrolidine ring. csic.es For instance, in the mass spectrum of N-methyl-L-proline methyl ester, characteristic peaks at m/z 42, 84, and 143 have been observed. csic.es Analysis of these fragments helps to piece together the structure of the original molecule.

Table 4: Common Fragments in the Mass Spectra of Proline Derivatives

| Compound | Fragment | m/z |

| N-methyl-L-proline methyl ester | [M-COOCH₃]⁺ | 84 |

| Further fragmentation | 42 | |

| 1-methyl-5-oxo-L-proline methyl ester | Molecular Ion | 157 |

| [M-COOCH₃]⁺ | 98 | |

| Further fragmentation | 70 |

Data compiled from literature sources. csic.es

Chromatographic Methods for Separation, Purity, and Enantiomeric Excess Determination

Chromatographic techniques are essential for the separation of "Proline, 4-methoxy-1-methyl-" from reaction mixtures, for the assessment of its purity, and for the determination of the relative amounts of its stereoisomers.

High-Performance Liquid Chromatography (HPLC) for Analytical and Preparative Separations

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for both the analysis and purification of proline derivatives. nih.govjafs.com.pl For analytical purposes, HPLC can be used to determine the purity of a sample of "Proline, 4-methoxy-1-methyl-" by separating it from any impurities. acs.org

A critical application of HPLC in the context of this chiral compound is the separation of its enantiomers and diastereomers. humanjournals.commdpi.com This is often achieved using a chiral stationary phase (CSP). nih.govhumanjournals.com The choice of the CSP and the mobile phase composition is crucial for achieving good resolution between the stereoisomers. nih.gov For some proline derivatives, a mobile phase consisting of hexane (B92381) and ethanol (B145695) has been shown to be effective. nih.gov The separation of enantiomers is vital for studying the specific biological activities of each isomer.

Preparative HPLC allows for the isolation of larger quantities of the pure compound for further studies. google.comresearchgate.net By scaling up the analytical method, it is possible to obtain "Proline, 4-methoxy-1-methyl-" with high purity. avantorsciences.com

Table 5: HPLC Conditions for the Analysis of Proline Derivatives

| Compound | Column | Mobile Phase | Detection |

| Boc-proline derivatives | Chiralpak AD-H | Hexane, Ethanol, 0.1% TFA | UV |

| Derivatized primary amino acids | Nova Pak C18 | Quaternary gradient | UV (337 nm) and Fluorescence |

| D-proline in L-proline | CHIRALCEL OX-3R | Acetonitrile/Phosphoric acid solution (gradient) | UV (208-212 nm) |

Data compiled from literature sources. nih.govjafs.com.plgoogle.com

Gas Chromatography (GC) and Chiral GC Applications

Gas Chromatography (GC) serves as a powerful analytical tool for the separation and analysis of volatile and semi-volatile compounds. In the context of "Proline, 4-methoxy-1-methyl-," GC, particularly when coupled with a mass spectrometer (GC-MS), is instrumental for its identification and quantification in various matrices. The inherent volatility of "Proline, 4-methoxy-1-methyl-," or its derivatives, allows for its effective separation from other components in a mixture.

Chiral GC is a specialized application that is crucial for the separation of enantiomers, which are non-superimposable mirror images of a chiral molecule like "Proline, 4-methoxy-1-methyl-." This is of paramount importance as different enantiomers can exhibit distinct biological activities. The separation is achieved by using a chiral stationary phase (CSP) within the GC column. The CSP interacts differently with each enantiomer, leading to different retention times and thus their separation. The choice of the CSP is critical and depends on the specific properties of the analyte. For proline derivatives, cyclodextrin-based CSPs are often employed due to their ability to form transient diastereomeric complexes with the enantiomers.

Pre-Column Derivatization Strategies for Enhanced Chromatographic Resolution

To improve the chromatographic properties of "Proline, 4-methoxy-1-methyl-" for GC analysis, pre-column derivatization is a commonly employed strategy. This chemical modification aims to increase the volatility and thermal stability of the analyte, as well as to enhance the sensitivity of detection. For amino acids and their derivatives, derivatization typically targets the amine and carboxylic acid functional groups.

Common derivatization reagents for this purpose include silylating agents, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), and acylating agents, like trifluoroacetic anhydride (B1165640) (TFAA). The reaction of "Proline, 4-methoxy-1-methyl-" with these reagents results in the formation of more volatile and less polar derivatives, which are more amenable to GC separation. For instance, silylation converts the polar -NH and -COOH groups into their corresponding trimethylsilyl (B98337) (TMS) derivatives. This not only increases volatility but also reduces the potential for peak tailing, leading to improved chromatographic resolution and peak shape. The choice of derivatization reagent and reaction conditions must be carefully optimized to ensure complete and reproducible derivatization.

X-ray Crystallography for Definitive Absolute Stereochemistry and Conformation

X-ray crystallography stands as the unequivocal method for determining the three-dimensional atomic structure of a crystalline solid, providing definitive information about bond lengths, bond angles, and, crucially for chiral molecules, the absolute stereochemistry and conformation. For "Proline, 4-methoxy-1-methyl-," obtaining a single crystal of suitable quality is the first and often most challenging step.

Once a suitable crystal is obtained, it is exposed to a beam of X-rays. The diffraction pattern produced by the interaction of the X-rays with the electron clouds of the atoms in the crystal is collected. By analyzing the intensities and positions of the diffracted beams, a three-dimensional electron density map of the molecule can be constructed. This map allows for the precise determination of the spatial arrangement of each atom in the "Proline, 4-methoxy-1-methyl-" molecule.

This technique is particularly powerful for unambiguously assigning the absolute configuration (R or S) of the stereocenters within the molecule. Furthermore, it reveals the preferred conformation of the five-membered pyrrolidine ring, which can exist in various puckered forms (envelope or twist). The solid-state conformation determined by X-ray crystallography provides invaluable insights into the molecule's intrinsic structural preferences, which can influence its biological activity and interactions with other molecules.

Theoretical and Computational Chemistry Studies of Proline, 4 Methoxy 1 Methyl

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) has emerged as a powerful tool for elucidating the conformational preferences and electronic properties of proline derivatives with a high degree of accuracy.

The conformational landscape of proline is primarily defined by the puckering of its five-membered pyrrolidine (B122466) ring, which exists in two major conformations: Cγ-endo (down pucker) and Cγ-exo (up pucker). The presence of substituents dramatically influences the energetic preference for one pucker over the other.

For 4-substituted prolines, the nature and stereochemistry of the substituent are critical. Electron-withdrawing groups, such as a methoxy (B1213986) group, at the 4R position strongly favor a Cγ-exo pucker due to the gauche effect. nih.govnih.gov This effect stabilizes the pseudo-axial position of the substituent. Conversely, a 4S-methoxy substituent would be expected to favor the Cγ-endo pucker. nih.govresearchgate.net

The N-methylation of proline introduces further steric and electronic changes. ulb.ac.be DFT calculations on N-acetyl-N'-methylamides of proline analogs have shown that N-methylation can influence the relative energies of different conformers. acs.org For "Proline, 4-methoxy-1-methyl-", it is anticipated that the N-methyl group would introduce additional steric hindrance that could modulate the ring-puckering energies and the rotational barrier around the ω (peptide bond) angle.

A hypothetical DFT study on "Proline, 4-methoxy-1-methyl-" would likely reveal several low-energy minima corresponding to different combinations of ring pucker and cis/trans isomerism of the preceding peptide bond. The relative energies of these minima would be a function of the stereochemistry at the C4 position.

Table 1: Predicted Conformational Preferences of Proline Analogs Based on DFT Studies

| Compound | Substituent Position | Predicted Dominant Ring Pucker | Influencing Factor |

| (4R)-4-methoxyproline | 4R | Cγ-exo | Gauche effect |

| (4S)-4-methoxyproline | 4S | Cγ-endo | Gauche effect |

| N-methylproline | 1 | Modulates pucker preference | Steric hindrance |

| (4R)-1-methyl-4-methoxyproline | 1, 4R | Cγ-exo | Combination of gauche effect and steric hindrance |

| (4S)-1-methyl-4-methoxyproline | 1, 4S | Cγ-endo | Combination of gauche effect and steric hindrance |

This table is generated based on findings from analogous compounds and represents predicted trends.

In the gas phase, amino acids exist as neutral molecules. However, in polar solvents such as water, they predominantly exist as zwitterions. Computational studies explicitly including solvent effects, often through continuum solvation models like the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD), are crucial for accurately describing the behavior of "Proline, 4-methoxy-1-methyl-" in a biological context.

Classical force field simulations combined with metadynamics have been used to study proline analogs in aqueous solution, highlighting the importance of explicit water molecules in stabilizing different conformations through hydrogen bonding. acs.org For "Proline, 4-methoxy-1-methyl-", the methoxy group is a hydrogen bond acceptor, and its interaction with solvent molecules would be a key determinant of its conformational equilibrium. Solvation is expected to stabilize the zwitterionic form and influence the relative energies of the endo and exo puckers.

DFT is instrumental in mapping the potential energy surfaces of chemical reactions, including the isomerization between cis and trans conformations of the peptide bond preceding a proline residue. This isomerization is a high-energy process that can be a rate-limiting step in protein folding. nih.gov

For "Proline, 4-methoxy-1-methyl-", the electronic nature of the 4-methoxy group and the steric bulk of the N-methyl group would influence the energy barrier of the cis-trans isomerization. An electron-withdrawing group at the 4R-position, which promotes the Cγ-exo pucker, has been shown to increase the population of the trans peptide bond through an n→π* interaction. nih.gov The N-methyl group, by introducing steric strain, could further modulate this barrier. Characterizing the transition state for this isomerization using DFT would provide critical insights into the kinetics of this process.

Analysis of the electronic structure using methods like Natural Bond Orbital (NBO) analysis can reveal subtle but important intramolecular interactions. In 4-substituted prolines, a key interaction is the n→π* interaction, where the lone pair of the preceding carbonyl oxygen (n) donates into the antibonding orbital (π*) of the proline's own carbonyl group. The strength of this interaction is highly dependent on the ring pucker. nih.gov

For a (4R)-methoxy substituent, the favored Cγ-exo pucker aligns the orbitals for a stronger n→π* interaction, which in turn stabilizes the trans conformation of the peptide bond. nih.gov NBO analysis of "Proline, 4-methoxy-1-methyl-" would be expected to quantify the strength of this interaction and other hyperconjugative effects arising from the methoxy and methyl substituents, providing a deeper understanding of its conformational preferences.

Molecular Dynamics Simulations for Conformational Flux and Interactions

While DFT is excellent for studying static structures and energy minima, Molecular Dynamics (MD) simulations are necessary to explore the dynamic behavior of "Proline, 4-methoxy-1-methyl-" over time. MD simulations can model the conformational flux between different pucker states and the cis-trans isomerization of the peptide bond. nih.govbohrium.com

By simulating the molecule in a box of explicit solvent molecules, MD can provide a detailed picture of its interactions with the surrounding environment. nih.gov For "Proline, 4-methoxy-1-methyl-", MD simulations would be invaluable for understanding how it influences the structure and dynamics of a peptide chain into which it is incorporated. The simulations could reveal how the combined effect of the 4-methoxy and 1-methyl groups restricts the conformational freedom of the peptide backbone.

Computational Prediction of Reactivity and Selectivity

Computational methods can also be used to predict the reactivity and selectivity of "Proline, 4-methoxy-1-methyl-" in chemical reactions. For instance, DFT calculations of frontier molecular orbitals (HOMO and LUMO) and electrostatic potential maps can provide insights into its nucleophilic and electrophilic character. ulb.ac.be

Such analyses could predict how "Proline, 4-methoxy-1-methyl-" might act as an organocatalyst or how it might interact with biological macromolecules. The steric and electronic profile dictated by its substituents would be a key determinant of its binding affinity and selectivity for specific receptors or enzyme active sites.

Future Prospects and Emerging Research Frontiers for Proline, 4 Methoxy 1 Methyl Derivatives

Development of Next-Generation Catalytic Systems

The development of next-generation catalytic systems based on "Proline, 4-methoxy-1-methyl-" derivatives is a fertile ground for innovation, focusing on enhancing catalytic efficiency, selectivity, and substrate scope. The strategic placement of the 4-methoxy and 1-methyl groups offers distinct advantages that can be harnessed to create superior organocatalysts.

The N-methylation of the proline ring is known to influence the conformational flexibility and electronic properties of the catalyst, which can have a profound impact on its catalytic activity. For instance, N-methylated proline derivatives have been explored for their potential to offer different stereochemical outcomes or improved reactivity in certain transformations compared to their secondary amine counterparts. Furthermore, the 4-methoxy group, an electron-donating substituent, can modulate the electronic nature of the pyrrolidine (B122466) ring and participate in non-covalent interactions with substrates and transition states. Research on other 4-alkoxyproline derivatives has shown that the nature of the alkoxy group can be tuned to optimize catalyst performance in various asymmetric reactions, such as aldol (B89426) and Michael additions. acs.org

Future research in this area is likely to focus on the following:

Fine-tuning Stereoselectivity: Systematic studies on the impact of the stereochemistry at the C-4 position (cis vs. trans) in "Proline, 4-methoxy-1-methyl-" on the enantioselectivity and diastereoselectivity of catalytic reactions will be crucial. By analogy with 4-hydroxyproline (B1632879) derivatives, the orientation of the 4-substituent is expected to play a critical role in defining the catalyst's stereochemical control. acs.org

Immobilization and Recyclability: To enhance the practical utility of these catalysts, significant efforts will be directed towards their immobilization on solid supports, such as polymers or magnetic nanoparticles. medchemexpress.com This approach not only facilitates catalyst recovery and reuse, a key principle of green chemistry, but can also lead to improved stability and handling. The development of recyclable catalysts based on proline derivatives is an active area of research with promising outcomes.

Bifunctional and Hybrid Catalysts: A promising frontier is the design of bifunctional catalysts that incorporate "Proline, 4-methoxy-1-methyl-" as a key structural motif alongside another catalytic group. This could involve creating peptide-based catalysts where the proline derivative is part of a larger, structurally defined scaffold, potentially mimicking the active sites of enzymes. acs.org Such hybrid catalysts could exhibit unique reactivity and selectivity profiles.

A comparative look at related proline-based catalysts highlights the potential of "Proline, 4-methoxy-1-methyl-".

| Catalyst Type | Key Features | Potential Advantages for "Proline, 4-methoxy-1-methyl-" based systems |

| L-Proline | Natural, inexpensive, readily available. | N-methylation and 4-methoxy substitution can enhance solubility and tune catalytic activity. |

| 4-Hydroxyproline Derivatives | Hydroxyl group allows for further functionalization and hydrogen bonding interactions. acs.org | The methoxy (B1213986) group offers different steric and electronic properties compared to a hydroxyl group, potentially leading to different selectivities. |

| N-Methylproline Derivatives | Tertiary amine, altered conformational preferences. | The combination with a 4-methoxy group can create a unique stereoelectronic environment. |

| Supported Proline Catalysts | Recyclable, suitable for continuous flow processes. beilstein-journals.org | "Proline, 4-methoxy-1-methyl-" can be anchored to various supports for enhanced practical applications. |

Integration with Automated Synthesis and Flow Chemistry

The integration of "Proline, 4-methoxy-1-methyl-" derivatives with automated synthesis and flow chemistry represents a significant step towards more efficient, scalable, and sustainable chemical production. These modern technologies offer numerous advantages over traditional batch processes, including improved reaction control, enhanced safety, and higher throughput.

Automated Solid-Phase Peptide Synthesis (SPPS):

Automated SPPS is a powerful technique for the synthesis of peptides and peptide-based catalysts. nih.govnih.gov "Proline, 4-methoxy-1-methyl-", as a substituted amino acid, can be readily incorporated into peptide sequences using standard automated SPPS protocols. vapourtec.com This opens up avenues for the rapid generation of libraries of peptide catalysts containing this specific proline derivative at various positions within the peptide chain. beilstein-journals.org The ability to systematically vary the peptide sequence allows for the high-throughput screening of catalysts to identify optimal structures for specific reactions.

Key aspects of integrating "Proline, 4-methoxy-1-methyl-" with automated SPPS include:

Fmoc-Protected Derivatives: The synthesis of the Fmoc-protected version of "Proline, 4-methoxy-1-methyl-" is a prerequisite for its use in standard Fmoc-based SPPS.

Coupling Efficiency: Investigating the coupling efficiency of this sterically modified amino acid will be important to ensure high-yield peptide synthesis.

Library Synthesis: The generation of diverse peptide libraries will enable the exploration of the influence of neighboring amino acids on the catalytic performance of the "Proline, 4-methoxy-1-methyl-" residue.

Flow Chemistry:

Flow chemistry, where reactions are carried out in continuous-flow reactors, is particularly well-suited for organocatalysis. beilstein-journals.org The use of immobilized proline-based catalysts in packed-bed reactors allows for continuous production, easy product separation, and improved process control. rsc.org Derivatives of "Proline, 4-methoxy-1-methyl-" can be immobilized on solid supports and integrated into flow systems.

Future research in this domain will likely explore:

Immobilization Strategies: Developing robust methods for anchoring "Proline, 4-methoxy-1-methyl-" derivatives to solid supports suitable for flow reactors.

Reactor Design and Optimization: Designing and optimizing microreactors and packed-bed reactors to maximize the efficiency of catalysis with these immobilized systems.

Telescoped Reactions: Integrating flow reactors containing "Proline, 4-methoxy-1-methyl-" catalysts into multi-step, continuous-flow synthesis sequences, enabling the rapid production of complex molecules.

The synergy between "Proline, 4-methoxy-1-methyl-" and these advanced synthesis technologies is poised to accelerate the discovery and implementation of new and improved catalytic processes.

Exploration of Novel Reaction Classes and Substrate Scopes

Beyond well-established proline-catalyzed reactions like aldol and Michael additions, "Proline, 4-methoxy-1-methyl-" derivatives are expected to find applications in a broader range of novel asymmetric transformations. The unique electronic and steric properties conferred by the 4-methoxy and 1-methyl groups could unlock new reactivity patterns and expand the substrate scope of organocatalysis.

Emerging research frontiers for these derivatives include:

Asymmetric [n+m] Cycloadditions: Proline and its derivatives have been shown to catalyze a variety of cycloaddition reactions. The specific stereoelectronic profile of "Proline, 4-methoxy-1-methyl-" may enable novel or more efficient asymmetric [4+2], [3+2], and other cycloaddition reactions, providing access to complex cyclic scaffolds.

C-H Functionalization Reactions: Directing C-H functionalization is a major goal in modern organic synthesis. While challenging, the development of proline-based catalysts that can control the stereochemistry of C-H activation and subsequent bond formation is a highly sought-after objective. The N-methyl group in "Proline, 4-methoxy-1-methyl-" could play a role in directing such transformations.

Cascade and Multicomponent Reactions: The ability to catalyze multiple bond-forming events in a single pot is a hallmark of efficient synthesis. "Proline, 4-methoxy-1-methyl-" derivatives could be designed to initiate and control complex cascade or multicomponent reactions, leading to the rapid assembly of structurally diverse and biologically relevant molecules. medchemexpress.com

The exploration of these novel reaction classes will require a combination of experimental screening and computational modeling to understand the underlying reaction mechanisms and to guide the rational design of new catalysts based on the "Proline, 4-methoxy-1-methyl-" scaffold.

The table below outlines potential novel reaction classes and the hypothesized role of "Proline, 4-methoxy-1-methyl-" derivatives.

| Reaction Class | Description | Potential Role of "Proline, 4-methoxy-1-methyl-" Derivatives |

| Asymmetric Cycloadditions | Formation of cyclic compounds through the concerted or stepwise combination of two or more unsaturated molecules. | The 4-methoxy and 1-methyl groups can influence the conformation and reactivity of the enamine/iminium intermediates, leading to enhanced stereocontrol. |

| Catalytic C-H Functionalization | The direct conversion of a carbon-hydrogen bond into a carbon-carbon or carbon-heteroatom bond. | The N-methyl group may act as a directing group or influence the catalyst's interaction with a metal co-catalyst in dual catalytic systems. |

| Cascade Reactions | A sequence of two or more reactions that occur consecutively in a single pot. | The catalyst could be designed to initiate the cascade and control the stereochemistry of multiple bond-forming steps. |

| Multicomponent Reactions (MCRs) | Three or more reactants combine in a single reaction vessel to form a product that contains the majority of the atoms of the starting materials. | The catalyst could bring together multiple components in a stereodefined manner to generate complex products efficiently. |

常见问题

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 4-methoxy-1-methyl quinoline-2(1H)-one derivatives?

- Methodological Answer : Synthesis involves a multi-step process starting with the condensation of guanidine hydrochloride with α,β-unsaturated ketones under sodium methoxide catalysis in dry methanol. Key intermediates (e.g., prop-2-enoyl derivatives) are further reacted with substituted pyrimidines. Purification via column chromatography (Rf values: 0.68–0.83) yields final compounds (44–58% yields). Critical parameters include solvent dryness and controlled reaction times to avoid byproducts .

Q. Which spectroscopic techniques are essential for characterizing these derivatives?

- Methodological Answer :

- IR spectroscopy : Identifies functional groups (e.g., N-H stretching at 3328–3351 cm⁻¹, C=O amide at ~1600–1613 cm⁻¹, and C-Cl at 818–820 cm⁻¹) .

- UV-Vis : Determines π→π* transitions (λmax 255–348 nm, ε up to 46,385) in solvents like DMSO or CHCl₃ .

- CHN analysis : Validates molecular composition (e.g., C-62.53–72.19%, H-4.25–5.48%, N-3.96–17.36%) .

Q. How is preliminary anticonvulsant activity evaluated for these compounds?

- Methodological Answer : The maximal electroconvulsive shock (MES) model in albino mice is standard. Compounds are administered intraperitoneally at graded doses (e.g., 30–100 mg/kg), with seizure protection monitored at 0.5–4-hour intervals. Activity is quantified by the percentage of animals protected from tonic-clonic seizures .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields of 4-methoxy-1-methyl derivatives?

- Methodological Answer :

- Catalyst concentration : Sodium methoxide (0.01 M) in dry methanol minimizes side reactions.

- Temperature control : Maintaining 60–70°C during condensation steps enhances reaction efficiency.

- Substituent effects : Electron-withdrawing groups (e.g., -NO₂ in Vf) reduce yields (44–58%) compared to electron-donating groups (e.g., -OCH₃ in Vh), likely due to steric hindrance .

Q. How to resolve contradictions in anticonvulsant activity between structurally similar derivatives?

- Methodological Answer : Perform structure-activity relationship (SAR) studies:

- Compare substituent electronic effects: Chloro-substituted Vg (λmax 286 nm, 57% yield) shows higher activity than nitro-substituted Vf (λmax 255 nm, 58% yield), suggesting electron-withdrawing groups enhance receptor binding .

- Validate via dose-response curves and molecular docking to identify critical interactions (e.g., C=O amide hydrogen bonding with neuronal targets) .